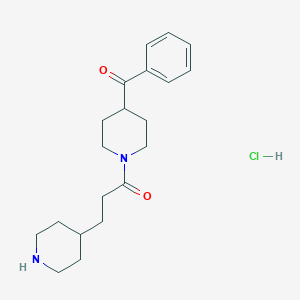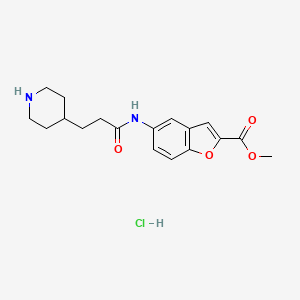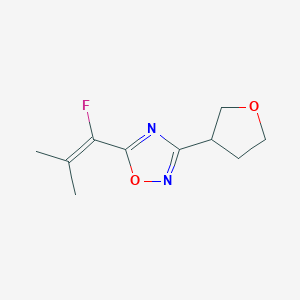![molecular formula C12H17BrClFN2O2 B6661930 5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661930.png)
5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique properties. This compound is primarily used in the fields of biochemistry and pharmacology, where it serves as a potent inhibitor of specific protein kinases, making it valuable for studying cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride typically involves multiple steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the aromatic ring. This is usually achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amidation: The intermediate product is then subjected to amidation with 2-(2-methoxyethylamino)ethylamine. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, which enhances its solubility and stability for various applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluoro positions. Common reagents for these reactions include nucleophiles like amines and thiols.
Oxidation and Reduction: While the aromatic ring is relatively stable, the amine and methoxyethyl groups can participate in oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are typically used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups replacing the bromo or fluoro atoms.
Oxidation: Oxidized derivatives with altered functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Scientific Research Applications
5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is extensively used in scientific research due to its ability to inhibit protein kinase B (PKB/Akt). This inhibition is crucial for studying cellular signaling pathways involved in cell survival, growth, and proliferation. Key applications include:
Cancer Research: The compound induces apoptosis in cancer cells and inhibits tumor growth in animal models, making it a potential candidate for cancer therapy.
Biochemical Studies: It is used to dissect the roles of PKB/Akt in various cellular processes, providing insights into the molecular mechanisms of diseases.
Pharmacological Research: The compound’s effects on different signaling pathways are studied to develop new therapeutic strategies for diseases like diabetes and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride involves the inhibition of PKB/Akt activity by binding to its ATP-binding site. This binding prevents the phosphorylation and activation of downstream targets involved in cell survival and proliferation pathways. Consequently, the compound induces apoptosis and inhibits cell growth, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluoro-N-methylbenzamide
- 5-bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride exhibits higher selectivity for PKB/Akt inhibition and better solubility in aqueous solutions due to its hydrochloride form. This makes it more effective in biological assays and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O2.ClH/c1-18-7-6-15-4-5-16-12(17)10-8-9(13)2-3-11(10)14;/h2-3,8,15H,4-7H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXZZIHJIIRJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCNC(=O)C1=C(C=CC(=C1)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid](/img/structure/B6661853.png)
![2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid](/img/structure/B6661871.png)


![N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride](/img/structure/B6661884.png)
![4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid](/img/structure/B6661888.png)

![4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid](/img/structure/B6661896.png)
![4-[(6-Cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoic acid](/img/structure/B6661901.png)
![2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid](/img/structure/B6661905.png)
![N-[2-(2-methoxyethylamino)ethyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B6661916.png)
![N-[2-(2-methoxyethylamino)ethyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6661923.png)
![3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661935.png)
![N-[2-(2-methoxyethylamino)ethyl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661937.png)
